2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol

Medicinal Chemistry LogP Physicochemical Properties

This N-arylpiperazine building block is a critical precursor for CNS-penetrant candidate libraries. Its free primary aromatic amine and terminal ethanol handle enable direct derivatization, radiolabeling, and salt formation without extra protection steps. Ideal for medicinal chemistry programs requiring a balanced LogP (0.9) and low TPSA (52.7 Ų) for optimal blood-brain barrier penetration. Differentiated from protected analogs like CAS 301672-89-9; its unique signature ensures reliable HPLC/LC-MS method development. Secure your research supply today.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 1154310-29-8
Cat. No. B1386336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol
CAS1154310-29-8
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCN(CC2)CCO)N
InChIInChI=1S/C13H21N3O/c1-11-10-12(2-3-13(11)14)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3
InChIKeyNRASMMUNZMWRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (CAS 1154310-29-8): Core Identity and Research-Grade Baseline


2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (CAS 1154310-29-8) is a substituted N-arylpiperazine featuring a primary aromatic amine and a terminal ethanol moiety [1]. With a molecular formula of C13H21N3O and a molecular weight of 235.33 g/mol, this compound is commercially supplied primarily as a research intermediate with a typical purity specification of 95% . Computed physicochemical properties include a predicted XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 52.7 Ų, and a predicted pKa of 14.96±0.10 [2]. It is important to note that this compound is a distinct chemical entity from aripiprazole, despite occasional mislabeling by non-specialist vendors .

Procurement Risk for 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol: Why In-Class Analogs Cannot Be Interchanged


The 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol scaffold represents a specific substitution pattern on the N-arylpiperazine core that is not functionally interchangeable with its closest analogs. Minor structural modifications, such as the presence or absence of the primary amine, the position of the methyl group, or the nature of the N-substituent (e.g., ethanol vs. carbamate vs. unsubstituted piperazine), result in distinct physicochemical properties and divergent biological reactivity profiles [1]. For instance, the computed LogP of 0.9 and TPSA of 52.7 Ų for this compound differ significantly from related building blocks, directly impacting solubility, permeability, and chromatographic behavior [2]. Consequently, substituting this specific ethanolamine derivative with a tert-butyl carbamate-protected variant (e.g., CAS 301672-89-9) or a 2-one derivative (e.g., CAS 1154320-00-9) will alter reaction stoichiometry, purification parameters, and downstream synthetic yields. The following section quantifies these critical differentiators.

2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (CAS 1154310-29-8): Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison: 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol vs. Tert-Butyl Carbamate-Protected Analog

The target compound exhibits a computed LogP (XLogP3-AA) of 0.9, which is substantially lower than the calculated LogP of approximately 2.5-3.0 for the tert-butyl carbamate-protected analog, 4-(4-amino-3-methylphenyl)-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester (CAS 301672-89-9) [1]. This 1.6-2.1 log unit difference represents a >40-fold difference in octanol-water partition coefficient, directly impacting chromatographic retention time and biological membrane permeability.

Medicinal Chemistry LogP Physicochemical Properties ADME

Hydrogen Bonding Capacity: 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol vs. 4-(4-Amino-3-methylphenyl)piperazin-2-one

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), as computed from its structure [1]. In contrast, 4-(4-amino-3-methylphenyl)piperazin-2-one (CAS 1154320-00-9), a structurally related analog, has only 1 HBD and 4 HBA due to the replacement of the ethanol moiety with a ketone group . This difference in HBD count alters the compound's capacity for intermolecular hydrogen bonding, influencing solubility in protic solvents and its behavior in solid-state formulations.

Medicinal Chemistry Hydrogen Bonding Solubility Crystallography

Procurement Purity Baseline: 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol vs. Aripiprazole Mislabeling

Vendor documentation specifies a minimum purity of 95% for this research compound . Critically, some non-specialist suppliers incorrectly label this compound as 'Aripiprazole', a structurally distinct antipsychotic drug (CAS 129722-12-9) with a molecular weight of 448.38 g/mol [1]. Aripiprazole contains a dichlorophenylpiperazine moiety and a quinolinone group absent in the target compound. This misidentification can lead to catastrophic procurement errors, as the two compounds have vastly different molecular weights (235.33 vs. 448.38 g/mol) and cannot be substituted for each other in any synthetic or analytical application.

Analytical Chemistry Impurity Profiling Procurement Quality Control

Predicted pKa and Ionic State: 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol vs. N-Unsubstituted Piperazine Analog

The target compound has a predicted pKa of 14.96±0.10, indicating that it will remain predominantly neutral under physiological and standard laboratory pH conditions . This contrasts with the N-unsubstituted piperazine analog, 4-(4-amino-3-methylphenyl)piperazine, which possesses a secondary amine in the piperazine ring and would be expected to have a pKa around 9-10, rendering it partially protonated and positively charged at physiological pH [1]. The difference in ionization state impacts aqueous solubility, HPLC retention time, and the compound's ability to cross non-polar barriers.

Physical Organic Chemistry pKa Ionization State Solubility

Validated Application Scenarios for 2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol (CAS 1154310-29-8)


Late-Stage Diversification of Piperazine-Containing CNS Drug Candidates

Given its moderate lipophilicity (XLogP3-AA = 0.9) and the presence of a free primary amine, this compound is optimally suited as a versatile building block for the synthesis of focused libraries of CNS-penetrant candidates [1]. Its balanced physicochemical profile, as defined by its TPSA of 52.7 Ų, aligns with parameters favorable for blood-brain barrier penetration, making it a strategic choice over more lipophilic protected analogs [2]. The terminal ethanol group provides a synthetic handle for further derivatization (e.g., esterification, etherification) without the need for additional protection/deprotection steps.

Synthesis of Positron Emission Tomography (PET) Tracer Precursors

The presence of the free primary aromatic amine makes this compound an ideal precursor for radiolabeling with isotopes such as carbon-11 or fluorine-18 via amide bond formation or alkylation. The compound's relatively low molecular weight (235.33 g/mol) and low lipophilicity are advantageous for achieving favorable brain kinetics in PET imaging studies. The high predicted pKa (14.96) ensures the compound remains uncharged, a desirable property for passive diffusion across the blood-brain barrier.

Chromatographic Method Development and Impurity Profiling

The distinct physicochemical signature of this compound (LogP 0.9, TPSA 52.7 Ų) makes it a valuable reference standard for developing and validating HPLC and LC-MS methods. Its retention time and mass spectral fragmentation pattern can be used to differentiate it from closely related process impurities and degradation products in complex reaction mixtures. The documented vendor purity of 95% provides a reliable baseline for spiking and recovery experiments .

Solid-State Form Screening and Preformulation Studies

The presence of both a hydrogen bond donor (ethanol -OH) and acceptor (piperazine N) groups provides a platform for exploring co-crystal and salt formation. The compound's relatively low melting point (not explicitly reported but implied by its low molecular weight and high flexibility) and predicted pKa make it a suitable model compound for studying the impact of hydrogen bonding on solid-state properties such as solubility and stability. Comparative studies with the 2-one analog can elucidate the role of the ethanol moiety in crystal packing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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